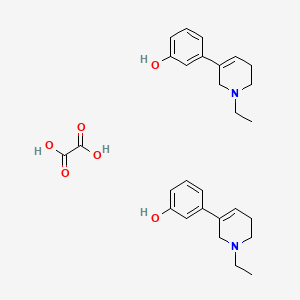
3-(1-Ethyl-1,2,5,6-tetrahydropyridin-3-yl)phenol oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Ethyl-1,2,5,6-tetrahydropyridin-3-yl)phenol oxalate is a chemical compound that belongs to the class of tetrahydropyridines. These compounds are known for their diverse biological activities and are often used in pharmaceutical research. The structure of this compound includes a tetrahydropyridine ring attached to a phenol group, with an oxalate ester linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Ethyl-1,2,5,6-tetrahydropyridin-3-yl)phenol oxalate typically involves the following steps:
Formation of the Tetrahydropyridine Ring: This can be achieved through the hydrogenation of pyridine derivatives under specific conditions, such as using a palladium catalyst in the presence of hydrogen gas.
Attachment of the Phenol Group: The phenol group can be introduced through a nucleophilic substitution reaction, where a suitable phenol derivative reacts with the tetrahydropyridine intermediate.
Formation of the Oxalate Ester: The final step involves the esterification of the phenol-tetrahydropyridine compound with oxalic acid or its derivatives under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(1-Ethyl-1,2,5,6-tetrahydropyridin-3-yl)phenol oxalate can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The tetrahydropyridine ring can be reduced to form piperidine derivatives.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Piperidine derivatives.
Substitution: Halogenated or nitrated phenol derivatives.
Scientific Research Applications
3-(1-Ethyl-1,2,5,6-tetrahydropyridin-3-yl)phenol oxalate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(1-Ethyl-1,2,5,6-tetrahydropyridin-3-yl)phenol oxalate involves its interaction with specific molecular targets. The phenol group can interact with enzymes and receptors, while the tetrahydropyridine ring can modulate the activity of neurotransmitters. The oxalate ester linkage may also play a role in the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
1-Ethyl-1,2,5,6-tetrahydropyridin-3-yl)phenol: Lacks the oxalate ester linkage.
3-(1-Methyl-1,2,5,6-tetrahydropyridin-3-yl)phenol oxalate: Contains a methyl group instead of an ethyl group.
Uniqueness
3-(1-Ethyl-1,2,5,6-tetrahydropyridin-3-yl)phenol oxalate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the oxalate ester linkage may enhance its stability and solubility, making it a valuable compound for various applications.
Properties
CAS No. |
83010-53-1 |
|---|---|
Molecular Formula |
C28H36N2O6 |
Molecular Weight |
496.6 g/mol |
IUPAC Name |
3-(1-ethyl-3,6-dihydro-2H-pyridin-5-yl)phenol;oxalic acid |
InChI |
InChI=1S/2C13H17NO.C2H2O4/c2*1-2-14-8-4-6-12(10-14)11-5-3-7-13(15)9-11;3-1(4)2(5)6/h2*3,5-7,9,15H,2,4,8,10H2,1H3;(H,3,4)(H,5,6) |
InChI Key |
DAPNDNFTIBAMPM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCC=C(C1)C2=CC(=CC=C2)O.CCN1CCC=C(C1)C2=CC(=CC=C2)O.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


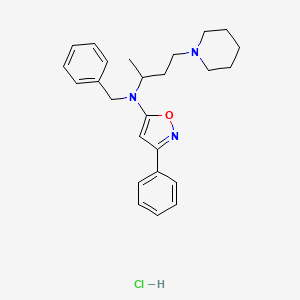


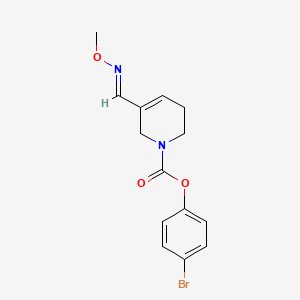
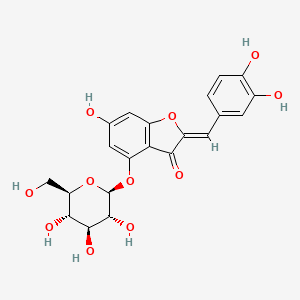
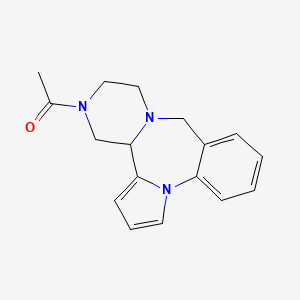

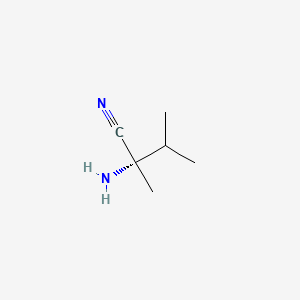
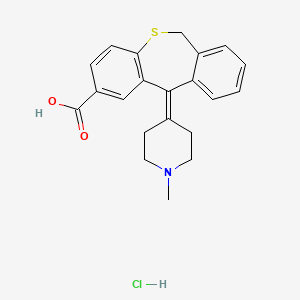

![7-[4-[4-(7-hydroxy-1-benzothiophen-4-yl)piperazin-1-yl]butoxy]-1H-quinolin-2-one](/img/structure/B12755391.png)
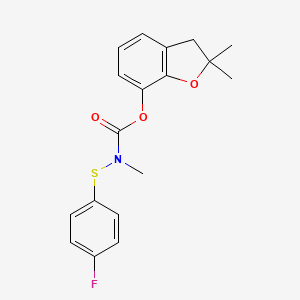
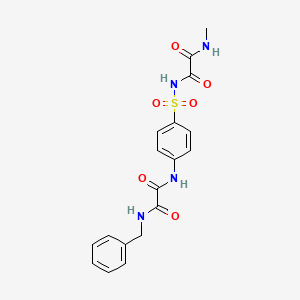
![7-[[(1S,5R)-8-azabicyclo[3.2.1]octan-3-yl]oxy]chromen-2-one](/img/structure/B12755410.png)
